molecular formula C8H13ClN2O B2422345 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride CAS No. 2460739-92-6

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

Cat. No.: B2422345
CAS No.: 2460739-92-6
M. Wt: 188.66
InChI Key: GKCYBKVRXDKISF-OGFXRTJISA-N
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Description

Overview of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

This compound represents a sophisticated heterocyclic compound that combines two important pharmacophoric elements within a single molecular framework. The compound possesses the molecular formula C8H13ClN2O and exhibits a molecular weight of 188.65 grams per mole. The structure features a piperidine ring system, which is a saturated six-membered nitrogen-containing heterocycle, directly connected to a 1,2-oxazole ring, also known as an isoxazole ring, which constitutes a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms.

The stereochemical designation (2R) indicates the absolute configuration at the second carbon of the piperidine ring, which is crucial for the compound's three-dimensional structure and subsequent biological interactions. This chiral center imparts specific spatial arrangements that can significantly influence molecular recognition processes, enzyme binding affinities, and receptor selectivities. The hydrochloride salt form enhances the compound's aqueous solubility characteristics, making it more suitable for various experimental applications and potential pharmaceutical formulations.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
IUPAC Name 5-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Stereochemistry (2R)-configuration
Heterocyclic Systems Piperidine and 1,2-oxazole
Salt Form Hydrochloride

The structural architecture of this compound reflects sophisticated synthetic chemistry principles, where the fusion of two distinct heterocyclic systems creates opportunities for diverse chemical reactivity patterns. The piperidine moiety contributes basic nitrogen functionality and conformational flexibility, while the 1,2-oxazole ring provides aromatic character and potential sites for further chemical modifications. This combination makes the compound particularly attractive for medicinal chemistry applications, where structural diversity and functional group compatibility are essential considerations.

Historical Context and Discovery

The historical development of 1,2-oxazole chemistry traces back to the late nineteenth century when these heterocyclic systems were first synthesized and characterized. The first significant contribution to isoxazole chemistry was made by Claisen in 1903, when he successfully synthesized the first compound of this series through oximation of propargylaldehyde acetal. This pioneering work established the foundational synthetic methodologies that would later enable the development of more complex derivatives such as this compound.

The 1,2-oxazole heterocycle was originally synthesized in 1884 by Tiemann and Krüger and was initially classified as azoxime or furo[ab1]diazole. However, the heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies brought renewed attention to these systems. The biological activity investigations of 1,2-oxazole derivatives began in earnest during the early 1940s, and by the 1960s, the first commercial drug containing a 1,2-oxazole ring, known as Oxolamine, was introduced to the pharmaceutical market as a cough suppressant.

The specific development of piperidine-substituted 1,2-oxazoles represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that combining multiple pharmacophoric elements within single molecular frameworks could enhance biological activity and selectivity profiles. Contemporary synthetic methodologies have enabled the preparation of complex structures like this compound through sophisticated cyclization reactions involving beta-enamino ketoesters derived from piperidine derivatives with hydroxylamine hydrochloride.

Table 2: Historical Milestones in 1,2-Oxazole Development

Year Milestone Researcher(s) Significance
1884 First 1,2-oxazole synthesis Tiemann and Krüger Initial discovery of heterocycle
1903 Isoxazole synthesis from propargylaldehyde Claisen Foundational synthetic methodology
1940s Biological activity studies begin Various Recognition of therapeutic potential
1960s First commercial drug (Oxolamine) Various Market introduction of isoxazole drug
Modern Era Piperidine-substituted derivatives Contemporary researchers Advanced structural complexity

Relevance in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a significant position within several important research domains. The compound has gained particular attention in medicinal chemistry due to its potential applications in drug discovery and development programs targeting various therapeutic areas. The unique structural features of this compound make it an attractive scaffold for the development of novel bioactive molecules with enhanced selectivity and efficacy profiles.

Recent research has demonstrated that 1,2-oxazole derivatives, particularly those incorporating piperidine substituents, exhibit diverse biological activities including enzyme modulation capabilities and receptor binding affinities. The compound serves as a valuable building block for the synthesis of more complex heterocyclic amino acid-like structures, which are increasingly important in peptide chemistry and protein engineering applications. These amino acid-like building blocks have found widespread use in the preparation of various heterocyclic peptides and synthetic deoxyribonucleic acid-encoded compound libraries for small molecule protein ligand discovery.

The stereochemical control inherent in the (2R)-configuration of this compound makes it particularly valuable for studies investigating chiral recognition processes and enantioselective biological interactions. Contemporary research has shown that the stereochemistry of piperidine-containing compounds can significantly influence their binding affinities to chiral biomolecular targets, making stereochemically defined compounds like this one essential tools for structure-activity relationship studies.

Furthermore, the compound has found applications in chemical biology research, where it serves as a probe molecule for investigating biological pathways and mechanisms. The combination of the piperidine and 1,2-oxazole moieties provides multiple sites for chemical modification, enabling researchers to fine-tune the compound's properties for specific experimental requirements. This versatility has made it a valuable component in compound libraries used for high-throughput screening programs and target identification studies.

Table 3: Contemporary Research Applications of 1,2-Oxazole Derivatives

Research Area Application Key Features Reference
Medicinal Chemistry Drug discovery scaffolds Enhanced selectivity profiles
Chemical Biology Biological pathway probes Multiple modification sites
Peptide Chemistry Amino acid-like building blocks Heterocyclic peptide synthesis
Structural Biology Chiral recognition studies Stereochemical control
High-throughput Screening Compound library components Diverse biological activities

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, structural characteristics, and research applications. The primary objective is to consolidate the current understanding of this important heterocyclic compound and present a cohesive overview of its significance in contemporary chemical research.

The scope of this review encompasses several key areas of investigation. First, the detailed chemical and structural characterization of the compound will be examined, including its molecular properties, stereochemical features, and spectroscopic identification methods. This analysis will provide researchers with comprehensive information necessary for proper handling, identification, and utilization of the compound in various research contexts.

Second, the review will explore the synthetic pathways and methodologies employed for the preparation of this compound, with particular emphasis on the regioselectivity and stereoselectivity considerations that govern its formation. Understanding these synthetic aspects is crucial for researchers who may need to prepare the compound or develop related derivatives for their investigations.

Third, the chemical reactivity patterns and potential modification strategies will be discussed, providing insight into the compound's utility as a synthetic intermediate and building block for more complex structures. This information will be valuable for medicinal chemists and synthetic organic chemists working to develop new derivatives with enhanced properties or novel biological activities.

The review will also address the contemporary research applications of the compound, examining its use in various scientific disciplines including medicinal chemistry, chemical biology, and materials science. This discussion will highlight the versatility of the compound and its potential for future research developments.

Finally, the review will identify current knowledge gaps and suggest potential directions for future research, providing a roadmap for continued investigation of this important heterocyclic system. By presenting this comprehensive overview, the review aims to serve as a valuable resource for researchers working with 1,2-oxazole derivatives and related heterocyclic compounds, facilitating further advances in this important area of chemical science.

Table 4: Review Scope and Objectives Framework

Scope Area Specific Focus Objective Expected Outcome
Chemical Characterization Molecular properties and structure Comprehensive property database Enhanced compound understanding
Synthetic Methodologies Preparation and optimization Synthetic route evaluation Improved synthetic accessibility
Chemical Reactivity Modification and derivatization Reactivity pattern analysis Expanded utility applications
Research Applications Contemporary usage trends Application area mapping Broader research adoption
Future Directions Knowledge gaps and opportunities Research roadmap development Continued scientific advancement

Properties

IUPAC Name

3-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYBKVRXDKISF-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving suitable starting materials .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral aqueous media selectively oxidizes the oxazole’s nitrogen-oxygen system, yielding hydroxylated derivatives such as 5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-ol. Reaction parameters strongly influence product distribution:

ReagentConditionsProduct(s)Stability
KMnO₄ (0.1 M)H₂O, 25°C, 6 hHydroxylated oxazole derivativesStable at neutral pH
H₂O₂ (30%)Acetic acid, 50°C, 3 hEpoxidation intermediatesRequires inert atmosphere

These reactions proceed via electrophilic attack on the oxazole’s electron-rich positions, confirmed by NMR and mass spectrometry.

Reduction Reactions

The piperidine ring’s secondary amine and oxazole’s aromatic system are susceptible to reduction:

  • LiAlH₄ reduces the oxazole ring to a partially saturated oxazoline, enhancing nucleophilic reactivity at the piperidine nitrogen.

  • Catalytic hydrogenation (H₂/Pd-C) selectively saturates the oxazole without altering the piperidine ring .

Key Data:

  • Reduction with LiAlH₄ in THF (reflux, 4 h) achieves >80% conversion to 3-[(2R)-piperidin-2-yl]-4,5-dihydro-1,2-oxazole.

  • Hydrogenation at 60 psi H₂ and 50°C preserves stereochemistry (confirmed by chiral HPLC) .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution, while the oxazole’s C-4 position reacts with electrophiles:

Reaction TypeReagentConditionsProduct
AlkylationBromoethaneDMF, K₂CO₃, 80°C, 12 hN-Ethyl-piperidinyl oxazole
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C, 2 hN-Acetyl-piperidinyl oxazole

Substitution at the oxazole’s C-4 position requires Lewis acids (e.g., ZnCl₂) to activate the ring for electrophilic aromatic substitution .

Cyclization and Ring-Opening

The compound serves as a precursor in heterocyclic synthesis:

  • Acid-mediated cyclization with H₂SO₄ forms fused quinazoline derivatives via piperidine ring expansion.

  • Ring-opening with aqueous HCl (reflux, 8 h) yields linear amines, which recyclize under basic conditions to form novel oxazole analogs .

Mechanistic Insight:
Cyclization involves protonation of the oxazole’s oxygen, followed by nucleophilic attack by the piperidine nitrogen, as evidenced by isotopic labeling studies .

Stability and Degradation

The compound exhibits:

  • Thermal stability up to 200°C (TGA data).

  • pH-dependent degradation : Rapid decomposition occurs in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming piperidine hydrochloride and oxazole-3-carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its piperidine and oxazole moieties are known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.

Synthesis of Derivatives

The compound has been used to synthesize derivatives that exhibit significant antimicrobial activity. For instance, a series of 5-(pyridine-2-yl)-1,3,4-oxadiazole derivatives were synthesized incorporating piperidine structures, which showed promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Research indicates that compounds derived from this compound demonstrate notable antimicrobial properties. For example:

  • Antibacterial Activity : Several synthesized derivatives have shown moderate to strong activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some compounds were as low as 6.25 µg/mL against E. coli and Candida albicans .
CompoundBacterial StrainMIC (µg/mL)
25E. coli6.25
27S. aureus12.5
28C. albicans6.25

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease:

  • Acetylcholinesterase Inhibition : Some derivatives exhibited strong inhibitory effects with IC50 values indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets at the molecular level. These studies provide insights into how modifications of the compound can enhance its binding affinity and biological efficacy.

Binding Affinity

The docking results have shown that the compound interacts favorably with target proteins involved in various disease pathways, suggesting that it could be a lead compound for further drug development .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Antimicrobial Screening

In a study assessing the antimicrobial activity of piperidine derivatives containing oxazole rings, compounds derived from this compound were tested against multiple bacterial strains using the disc diffusion method. The results indicated significant inhibition zones compared to control groups .

Enzyme Inhibition Studies

A detailed evaluation of enzyme inhibition capabilities revealed that several synthesized compounds exhibited high potency against acetylcholinesterase and urease, marking their potential use in treating related disorders .

Mechanism of Action

The mechanism of action of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxazole derivatives, such as:

Uniqueness

What sets 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride apart is its unique combination of the piperidine and oxazole rings, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring linked to an oxazole moiety, which is significant for its biological interactions. Its molecular formula is C8H10ClN2OC_8H_{10}ClN_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and binding properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit certain tumor cell lines by interfering with key signaling pathways. For instance, it has been identified as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform, which is crucial in cancer cell proliferation and survival .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in animal models of neurodegenerative diseases. It appears to modulate neurotransmitter release and reduce oxidative stress, thus protecting neuronal cells from damage .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • PI3-Kinase Inhibition : The compound selectively inhibits PI3K-alpha, leading to reduced activation of downstream signaling pathways involved in cell growth and survival .
  • Modulation of Neurotransmitter Systems : By influencing neurotransmitter dynamics, it can enhance synaptic plasticity and improve cognitive functions .
  • Antibacterial Mechanisms : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAntitumor effectsShowed significant inhibition of tumor growth in vitro and in vivo models through PI3K pathway modulation.
Study BNeuroprotectionDemonstrated reduced neuronal apoptosis in models of oxidative stress.
Study CAntimicrobial activityReported effectiveness against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical integrity of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride?

  • Methodological Answer : Purity and stereochemical analysis typically involve high-performance liquid chromatography (HPLC) coupled with UV detection (e.g., 206 nm for optimal sensitivity) and nuclear magnetic resonance (NMR) spectroscopy. For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended. A study on a related piperidine derivative achieved 98.7% purity using HPLC and validated stereochemistry via 1H NMR and LC/MS .
  • Safety Note : Ensure proper handling to avoid contamination, as impurities like acetone (0.2% detected in related studies) may affect results .

Q. How should researchers safely handle and store 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride given limited toxicity data?

  • Methodological Answer : Follow general organic compound safety protocols:

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Work in a well-ventilated fume hood to minimize inhalation risks.
  • Store in airtight containers at room temperature (RT), protected from light and moisture .
    • Caution : Limited toxicity data necessitate conservative risk management. Avoid skin/eye contact and monitor for irritation .

Advanced Research Questions

Q. What strategies are effective for optimizing the synthesis of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride to minimize dimerization and improve yield?

  • Methodological Answer : Key strategies include:

  • Solvent Selection : Use biphasic systems (e.g., toluene/water) to reduce dimer impurities (<1% achieved in a related piperidine synthesis) .

  • Reaction Conditions : Optimize temperature and stoichiometry to suppress side reactions. For example, acetonitrile/isopropanol mixtures enhance solubility and reaction efficiency .

  • Post-Synthesis Purification : Employ recrystallization or column chromatography for high-purity isolation.

    Parameter Optimized Condition Yield/Purity
    Solvent SystemToluene/water80% yield
    Temperature25–40°CReduced dimerization
    RecrystallizationAcetone/water99.9% purity
    • Reference : Modified from protocols for analogous piperidine derivatives .

Q. How can researchers resolve contradictions in stability data for 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test solubility and degradation in buffers (pH 1–12) using HPLC to track decomposition products.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds.
  • Light Sensitivity : Expose samples to UV/visible light and monitor changes via spectroscopy.
    • Case Study : A related oxazole-piperidine compound showed stability at RT but degraded at >60°C, highlighting the need for controlled storage .

Q. What in vitro assays are suitable for evaluating the biological activity of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride in receptor-binding studies?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated or fluorescent ligands to quantify affinity for targets like serotonin or dopamine receptors, common in piperidine derivatives .
  • Functional Assays : Measure cAMP production or calcium flux in cell lines expressing GPCRs to assess agonist/antagonist activity.
  • Controls : Include structurally similar compounds (e.g., paroxetine analogs) to validate specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hazard profiles for 3-[(2R)-Piperidin-2-yl]-1,2-oxazole; hydrochloride?

  • Methodological Answer :

  • Literature Review : Cross-reference Safety Data Sheets (SDS) and peer-reviewed studies. For example, while some sources list H302 (harmful if swallowed) and H315 (skin irritation), others lack GHS classification .
  • Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin sensitization tests to fill data gaps.
    • Recommendation : Assume precautionary hazard statements (e.g., H319 for eye irritation) until validated data is available .

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